![molecular formula C10H20N2O2 B068426 (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate CAS No. 169750-01-0](/img/structure/B68426.png)
(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
Description
“(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It is also known by other names such as “(S)-3- (N-Boc-N-methylamino)pyrrolidine” and "tert-butyl N-methyl-N- [ (3S)-pyrrolidin-3-yl]carbamate" .
Molecular Structure Analysis
The molecular structure of “(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The InChI code for this compound is “1S/C10H20N2O2/c1-10 (2,3)14-9 (13)12 (4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1” and the InChI key is "XYKYUXYNQDXZTD-QMMMGPOBSA-N" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate” include a molecular weight of 200.28 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, and Rotatable Bond Count are also available .
Scientific Research Applications
Synthesis of Chiral Pyrrolidin-2-ones
This compound plays a crucial role in the synthesis of chiral pyrrolidin-2-ones . The carbonyl group is removed from pyrrolidin-2-one, and nucleoside analogues bearing a pyrrolidine ring are synthesized . This process is unaffected under basic conditions .
Creation of Nucleoside Analogues
“(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate” is used in the creation of nucleoside analogues . A nucleoside dimer is also obtained, bearing a carbamate linkage between two units .
Development of Antiviral and Anticancer Agents
The compound is used in the development of new antiviral and anticancer agents . The introduction of non-natural nucleosides may afford improved in vivo half-life, better structural stability, or novel interacting groups .
Synthesis of Novel Heterocyclic Compounds
This compound is used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
Anti-Fibrosis Activity
Some derivatives of this compound have shown promising anti-fibrotic activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Inhibition of Collagen Expression
Compounds derived from “(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate” effectively inhibit the expression of collagen . They also reduce the content of hydroxyproline in cell culture medium in vitro , indicating that these compounds might be developed into novel anti-fibrotic drugs .
properties
IUPAC Name |
tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKYUXYNQDXZTD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428251 | |
Record name | tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate | |
CAS RN |
169750-01-0 | |
Record name | tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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